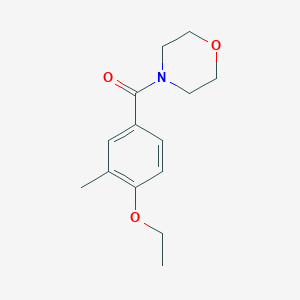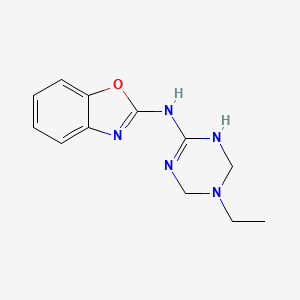![molecular formula C22H26N4O3 B4768992 N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE](/img/structure/B4768992.png)
N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE
Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino propyl group and a phthalazinyl phenoxy moiety. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phthalazinyl phenoxy intermediate, followed by the introduction of the dimethylamino propyl group. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Industrial methods may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE include:
- N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE
- N-[3-(DIMETHYLAMINO)PROPYL]CARBAMATE
- N-[3-(DIMETHYLAMINO)PROPYL]UREA
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and specific biological effects.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-25(2)14-6-13-23-20(27)15-29-17-11-9-16(10-12-17)21-18-7-4-5-8-19(18)22(28)26(3)24-21/h4-5,7-12H,6,13-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRGASNMDMVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4768916.png)
![3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4768928.png)
![1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4768935.png)
![N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4768937.png)
![3,6-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4768945.png)

![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B4768973.png)

![2-(2-fluorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4769000.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4769006.png)
![5-[4-(dibutylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4769012.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4769019.png)
![(5E)-1-butyl-5-[(2-phenylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4769024.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4769026.png)
